H-DL-Glu(Ome)-OMe.HCl

Description

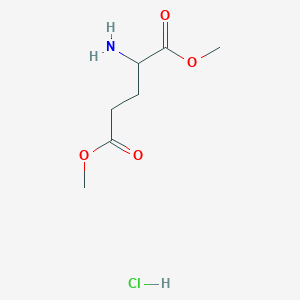

Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethyl 2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUPLHQOVIUESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388975 | |

| Record name | dimethyl 2-aminopentanedioate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13515-99-6, 23150-65-4 | |

| Record name | Dimethyl DL-glutamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23150-65-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 2-aminopentanedioate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL DL-GLUTAMATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16247QSY33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to H-DL-Glu(Ome)-OMe.HCl (Dimethyl DL-glutamate hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Glu(Ome)-OMe.HCl, scientifically known as Dimethyl DL-glutamate hydrochloride, is the hydrochloride salt of the dimethyl ester of the racemic mixture of glutamic acid. As a cell-permeant derivative of glutamate (B1630785), this compound serves as a valuable tool in a variety of research fields, most notably in neuropharmacology and metabolic disease research. Its ability to cross cell membranes and be intracellularly hydrolyzed to release glutamate allows for the study of glutamate-dependent signaling pathways in a controlled manner.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, experimental applications, and its role in key signaling pathways.

Physicochemical Properties

A summary of the key quantitative data for this compound and its individual stereoisomers is presented below.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| Chemical Name | Dimethyl DL-glutamate hydrochloride | [1] |

| Synonyms | This compound, DL-Glutamic acid dimethyl ester hydrochloride | [1] |

| CAS Number | 13515-99-6 | [2] |

| Molecular Formula | C₇H₁₄ClNO₄ | [2] |

| Molecular Weight | 211.64 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [3][4] |

| Purity | ≥97% | [2] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 89-90°C (L-isomer) | [5] |

| Solubility | Water (≥ 100 mg/mL), Methanol (B129727) (50 mg/mL), DMSO (100 mg/mL, requires sonication), Ethanol, PBS (pH 7.2) (~10 mg/mL) | [1][6] |

| Storage Temperature | 2-8°C, sealed from moisture | [3][4] |

| Hygroscopicity | Hygroscopic | [5] |

| Topological Polar Surface Area (TPSA) | 78.62 Ų | [2] |

| logP | -0.1383 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bonds | 4 | [2] |

Synthesis Protocol

The following is a representative protocol for the synthesis of Dimethyl L-glutamate hydrochloride, which can be adapted for the DL-form by using DL-glutamic acid as the starting material.[7][8]

Materials:

-

DL-Glutamic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Methyl tert-butyl ether (MTBE)

-

Nitrogen gas

-

Four-necked flask with stirrer, thermometer, and reflux condenser

-

Sodium hydroxide (B78521) solution (for absorption unit)

Procedure:

-

To a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser (connected to a sodium hydroxide absorption unit), add 300 g of anhydrous methanol.

-

Sequentially add 14.7 g (0.10 mol) of DL-glutamic acid and 30.0 g (0.25 mol) of thionyl chloride to the methanol with stirring.

-

Heat the reaction mixture to 60-63°C and maintain this temperature with stirring for 7 hours.[8]

-

After the reaction is complete, cool the system to 20-25°C.

-

Pass nitrogen gas through the system for 30 minutes to displace any remaining hydrogen chloride gas.[8]

-

Recover the excess thionyl chloride and methanol by distillation.[8]

-

To the resulting residue, add 100 g of methyl tert-butyl ether and triturate the solid.

-

Collect the solid product by filtration.

-

Dry the solid to obtain Dimethyl DL-glutamate hydrochloride as a white solid.

-

The purity of the product can be analyzed by High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

In Vitro Islet Insulin (B600854) Secretion Assay

This protocol describes the use of Dimethyl DL-glutamate hydrochloride to study its effects on glucose-stimulated insulin secretion (GSIS) in isolated pancreatic islets.

Materials:

-

Isolated pancreatic islets (from mouse or rat)

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

-

Dimethyl DL-glutamate hydrochloride (stock solution prepared in an appropriate solvent like water or DMSO)

-

Insulin ELISA kit

Procedure:

-

Islet Isolation: Isolate pancreatic islets from rodents using a standard collagenase digestion method.[9][10]

-

Islet Culture: Culture the isolated islets in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

-

Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C to allow them to equilibrate.

-

Stimulation: Transfer groups of islets (e.g., 10 islets per tube) to fresh KRB buffer containing:

-

Low glucose (2.8 mM)

-

High glucose (e.g., 16.7 mM)

-

High glucose + varying concentrations of Dimethyl DL-glutamate hydrochloride

-

-

Incubate the islets for 1 hour at 37°C.

-

Sample Collection: After incubation, collect the supernatant from each tube.

-

Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the number of islets per group and express the results as fold-change relative to the low glucose control.

Assessment of Neuronal Activity via NMDA Receptor Modulation

This protocol outlines a general approach to investigate the effect of Dimethyl DL-glutamate hydrochloride on N-methyl-D-aspartate (NMDA) receptor-mediated neuronal activity in primary neuronal cultures or brain slices.

Materials:

-

Primary neuronal culture or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Dimethyl DL-glutamate hydrochloride

-

NMDA receptor antagonist (e.g., AP5)

-

Calcium imaging dye (e.g., Fura-2 AM) or electrophysiology setup

Procedure:

-

Preparation: Prepare primary neuronal cultures or acute brain slices from a region of interest (e.g., hippocampus).

-

Loading (for calcium imaging): If using calcium imaging, load the cells or slices with a calcium-sensitive dye according to the manufacturer's protocol.

-

Baseline Recording: Perfuse the cells/slices with aCSF and record baseline neuronal activity (calcium levels or postsynaptic currents).

-

Application of Compound: Perfuse the cells/slices with aCSF containing a specific concentration of Dimethyl DL-glutamate hydrochloride.

-

Recording of Effects: Record the changes in neuronal activity in response to the compound. An increase in intracellular calcium or an inward current would be indicative of neuronal excitation.

-

Antagonist Application: To confirm the involvement of NMDA receptors, co-apply an NMDA receptor antagonist with Dimethyl DL-glutamate hydrochloride and observe if the previously recorded effects are blocked or reduced.

-

Data Analysis: Analyze the changes in fluorescence intensity or electrophysiological recordings to quantify the effect of Dimethyl DL-glutamate hydrochloride on neuronal activity.

Signaling Pathways and Logical Relationships

Role in Glucose-Stimulated Insulin Secretion

Dimethyl DL-glutamate hydrochloride acts as a cell-permeable precursor to glutamate. Once inside the pancreatic β-cell, it is hydrolyzed to glutamate, which then participates in the amplification of glucose-stimulated insulin secretion.

Caption: Signaling pathway of this compound in insulin secretion.

Experimental Workflow for Investigating Neuronal Effects

The following diagram illustrates a typical workflow for studying the neuropharmacological effects of this compound.

Caption: Workflow for studying neuropharmacological effects.

Conclusion

This compound is a versatile and valuable research tool for scientists in neuropharmacology and metabolic research. Its ability to act as a cell-permeant precursor for glutamate allows for the targeted investigation of glutamate-mediated cellular processes. The information provided in this guide, including the detailed physicochemical data, synthesis and experimental protocols, and pathway diagrams, is intended to support researchers in the effective design and execution of their studies involving this compound. As with any research chemical, appropriate safety precautions should be taken during handling and use.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemwhat.com [chemwhat.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. L-Glutamic acid dimethyl ester hydrochloride | 23150-65-4 [chemicalbook.com]

- 9. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to H-DL-Glu(Ome)-OMe.HCl: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Glu(Ome)-OMe.HCl, or Dimethyl DL-glutamate hydrochloride, is a synthetic derivative of the non-essential amino acid glutamic acid. Its cell-permeant nature makes it a valuable tool in neuroscience and metabolic research. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are illustrated with detailed diagrams.

Chemical Properties

This compound is the hydrochloride salt of the dimethyl ester of DL-glutamic acid. The presence of the methyl esters on both the alpha and gamma carboxylic acid groups increases its lipophilicity compared to glutamic acid, facilitating its passage across cell membranes.

General Information

| Property | Value | Reference |

| Chemical Name | Dimethyl DL-2-aminopentanedioate hydrochloride | |

| Synonyms | This compound, DL-Glutamic acid dimethyl ester hydrochloride | [1] |

| CAS Number | 13515-99-6 | [1] |

| Molecular Formula | C₇H₁₄ClNO₄ | [1] |

| Molecular Weight | 211.64 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Purity | ≥97% | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | Not available | |

| Solubility | Soluble in water and methanol (B129727). Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. | |

| Storage | Store at 4°C. | [1] |

| Stability | Stable under recommended storage conditions. |

Spectroscopic Data

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, D₂O): δ 4.24 - 4.19 (m, 1H, α-CH), 3.85 (s, 3H, α-COOCH₃), 3.73 (s, 3H, γ-COOCH₃), 2.65 (t, J = 7.3 Hz, 2H, γ-CH₂), 2.37 - 2.13 (m, 2H, β-CH₂).

-

¹³C NMR (101 MHz, D₂O): δ 174.8 (γ-C=O), 170.2 (α-C=O), 53.6 (α-CH), 52.4 (γ-OCH₃), 52.0 (α-OCH₃), 29.2 (γ-CH₂), 24.7 (β-CH₂).

1.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

A representative FTIR spectrum of a glutamic acid derivative would exhibit the following characteristic peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2500 | O-H and N-H stretching (broad, from carboxylic acid and amine hydrochloride) |

| ~1735 | C=O stretching (ester) |

| ~1600 | N-H bending (amine hydrochloride) |

| ~1200 | C-O stretching (ester) |

1.3.3. Mass Spectrometry (MS)

The fragmentation of protonated glutamic acid esters is characterized by specific losses. For this compound, the expected fragmentation pattern would involve the neutral loss of methanol (CH₃OH) and the loss of the methoxycarbonyl group (-COOCH₃). A characteristic fragment would be the glutamic acid immonium ion.[2][3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the L-enantiomer and is applicable for the preparation of the DL-racemic mixture.[4]

Materials:

-

DL-Glutamic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend DL-Glutamic acid in anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess methanol and volatile reagents under reduced pressure using a rotary evaporator.

-

The resulting oily residue is L-glutamic acid dimethyl ester hydrochloride.

-

To obtain a solid product, add ethyl acetate to the oily residue and stir to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound serves as a cell-permeable prodrug of glutamate (B1630785). Once inside the cell, esterases can hydrolyze the methyl esters to release glutamate. This property allows for the manipulation of intracellular glutamate levels and the study of its downstream effects.

Modulation of Insulin (B600854) Secretion

Dimethyl glutamate has been shown to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[5][6] This effect is thought to be mediated by the intracellular metabolism of glutamate, which can enter the mitochondria and participate in the TCA cycle, leading to an increase in ATP production. The elevated ATP/ADP ratio closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. It can also enhance the insulinotropic action of glucagon-like peptide-1 (GLP-1).[5]

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 5. Potentiation by glutamic acid dimethyl ester of GLP-1 insulinotropic action in fed anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

H-DL-Glu(Ome)-OMe.HCl molecular weight.

An In-Depth Technical Guide to H-DL-Glu(Ome)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Dimethyl DL-glutamate hydrochloride, is a derivative of the non-essential amino acid glutamic acid. With both the alpha and gamma carboxylic acid groups protected as methyl esters, this compound serves as a valuable building block in synthetic chemistry and as a research tool in cell biology. Its primary applications are in solution-phase peptide synthesis and as a cell-permeant form of glutamate (B1630785) for studying cellular signaling pathways, particularly in the context of metabolism and neuroscience.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and pathway diagrams to support its use in a research and development setting.

Core Molecular Information

This compound is the hydrochloride salt of the dimethyl ester of DL-glutamic acid, indicating it is a racemic mixture of its D and L stereoisomers.

Physicochemical and Computational Data

The fundamental properties of this compound are summarized below. These values are crucial for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄ClNO₄ | [4] |

| Molecular Weight | 211.64 g/mol | [1][4] |

| CAS Number | 13515-99-6 | [4][5] |

| Appearance | Crystalline solid | [1][5] |

| Purity | ≥95-97% | [1][4] |

| Solubility | Soluble in Water, DMF, DMSO, Ethanol | [1][5][6] |

| Storage Temperature | 4°C or -20°C | [4][5] |

| SMILES | COC(=O)CCC(C(=O)OC)N.Cl | [4] |

| Topological Polar Surface Area (TPSA) | 78.62 Ų | [4] |

| logP | -0.1383 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Rotatable Bonds | 4 | [4] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a Fischer esterification of DL-glutamic acid. The following protocol is adapted from established methods for the synthesis of its L-isomer.[7][8]

Materials

-

DL-Glutamic Acid

-

Methanol (B129727) (Anhydrous)

-

Thionyl Chloride (SOCl₂)

-

Methyl tert-butyl ether (MTBE) or Ethyl Acetate (B1210297)

-

Nitrogen gas

-

Reaction vessel with reflux condenser, stirrer, and thermometer

Experimental Procedure

-

Reaction Setup : In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add anhydrous methanol.

-

Reagent Addition : While stirring, add DL-Glutamic acid to the methanol. Subsequently, cool the mixture (e.g., to 0°C) and slowly add thionyl chloride dropwise. Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.

-

Reaction : Heat the mixture to reflux (approximately 60-65°C) and maintain for several hours (e.g., 7 hours) to ensure complete esterification of both carboxylic acid groups.[7]

-

Work-up : After the reaction is complete, cool the system to room temperature. Purge the vessel with nitrogen gas to remove excess dissolved HCl gas.[7]

-

Isolation : Remove excess methanol and thionyl chloride by distillation under reduced pressure. This will yield an oily residue.[7][8]

-

Precipitation & Purification : Add a non-polar solvent like methyl tert-butyl ether or ethyl acetate to the residue and stir. This will cause the hydrochloride salt product to precipitate as a solid.[7][8]

-

Drying : Collect the solid product by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum to yield this compound as a white solid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 27025-25-8 | H-D-Glu(OMe)-OMe·HCl | C-protective Amino Acid | Ambeed.com [ambeed.com]

- 4. chemscene.com [chemscene.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

H-DL-Glu(Ome)-OMe.HCl CAS number 13515-99-6

An In-depth Technical Guide to H-DL-Glu(Ome)-OMe.HCl (CAS Number: 13515-99-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 13515-99-6, is the hydrochloride salt of the dimethyl ester of DL-glutamic acid. This compound serves as a valuable tool in biomedical research, particularly in the fields of metabolism, endocrinology, and neuroscience. As a cell-permeant derivative of glutamic acid, it can effectively cross cell membranes to deliver glutamate (B1630785) intracellularly, making it instrumental in studying the metabolic and signaling pathways of this crucial amino acid.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, biological activity with a focus on its insulinotropic effects, and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and computational models.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 13515-99-6 | ChemScene[1] |

| Molecular Formula | C₇H₁₄ClNO₄ | ChemScene[1] |

| Molecular Weight | 211.64 g/mol | PubChem[2] |

| Appearance | White to off-white solid | ChemicalBook[3] |

| Melting Point | 154 °C | ChemicalBook[3] |

| Solubility | Soluble in DMSO (slightly, sonicated), Methanol (B129727) (slightly), Water (slightly) | ChemicalBook[3] |

| Topological Polar Surface Area (TPSA) | 78.62 Ų | ChemScene[1] |

| logP | -0.1383 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 5 | ChemScene[1] |

| Rotatable Bonds | 4 | ChemScene[1] |

Synthesis

A general method for the synthesis of this compound involves the esterification of DL-glutamic acid. While specific protocols for the racemic mixture can be adapted from methods for the L-isomer, the fundamental approach remains the same.

Experimental Protocol: Synthesis of this compound

Materials:

-

DL-Glutamic Acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Hydrogen Chloride (gas)

-

An inert solvent for precipitation (e.g., diethyl ether or methyl tert-butyl ether)

-

Reaction flask with a stirrer and reflux condenser

-

Drying apparatus

Procedure:

-

Esterification: Suspend DL-glutamic acid in an excess of anhydrous methanol in a reaction flask.

-

Acid Catalyst: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. Alternatively, bubble anhydrous hydrogen chloride gas through the suspension. This in situ generation of hydrochloric acid catalyzes the esterification of both carboxylic acid groups.

-

Reaction: After the addition of the catalyst, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitoring by TLC or other suitable methods is recommended).

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Precipitation: Add an inert solvent such as diethyl ether or methyl tert-butyl ether to the concentrated residue to precipitate the hydrochloride salt of the dimethyl ester.

-

Isolation and Drying: Collect the precipitate by filtration, wash with the inert solvent, and dry under vacuum to yield this compound as a white to off-white solid.

Workflow for Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Spectral Data

Biological Activity: Insulinotropic Effects

This compound is primarily recognized for its insulinotropic properties. As a cell-permeant glutamate derivative, it enhances insulin (B600854) release from pancreatic β-cells.

Mechanism of Action

Once inside the pancreatic β-cell, this compound is hydrolyzed to release glutamate. Intracellular glutamate plays a significant role as a signaling molecule in insulin secretion. The proposed mechanism involves the metabolism of glutamate, which contributes to the overall cellular energy state and generates signaling molecules that amplify the insulin secretion pathway.

Glutamate can be metabolized through several pathways within the β-cell, including:

-

Conversion to α-ketoglutarate: This reaction is catalyzed by glutamate dehydrogenase (GDH) and feeds into the Krebs cycle, leading to ATP production.

-

Transamination reactions: Glutamate participates in transamination reactions, which are important for amino acid metabolism and the malate-aspartate shuttle.

The increase in intracellular glutamate and its subsequent metabolism are thought to potentiate glucose-stimulated insulin secretion (GSIS).

Signaling Pathway of Glutamate-Mediated Insulin Secretion

References

Synthesis of H-DL-Glu(Ome)-OMe.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for H-DL-Glu(Ome)-OMe.HCl (Dimethyl DL-glutamate hydrochloride), a key intermediate in pharmaceutical and biochemical research.[1] The primary synthesis route is the Fischer esterification of DL-glutamic acid. This process involves the reaction of both carboxylic acid groups of the amino acid with methanol (B129727) in the presence of an acid catalyst to form the corresponding dimethyl ester, which is subsequently isolated as its hydrochloride salt. The hydrochloride form enhances the compound's stability and solubility, facilitating its use in various synthetic applications.[2]

Core Synthesis Pathway: Fischer Esterification

The fundamental reaction for the synthesis of this compound is the Fischer-Speier esterification.[2] This acid-catalyzed reaction involves the treatment of DL-glutamic acid with an excess of methanol. An acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas, is essential to protonate the carboxylic acid groups, thereby increasing their electrophilicity for nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the formation of the diester, a large excess of methanol is commonly used, and the water produced during the reaction is removed.[2]

The overall transformation is as follows:

DL-Glutamic Acid + 2 CH₃OH --(Acid Catalyst)--> H-DL-Glu(Ome)-OMe + 2 H₂O

The resulting dimethyl ester is then converted to its hydrochloride salt for improved stability and handling.

Experimental Protocols

While specific protocols for the DL-racemic form are not extensively detailed in publicly available literature, the synthesis is analogous to that of the L-enantiomer, starting with DL-glutamic acid. Below are representative protocols adapted for the synthesis of this compound.

Protocol 1: Thionyl Chloride in Methanol

This is a common and efficient method for the preparation of amino acid methyl esters. Thionyl chloride reacts with methanol in situ to generate HCl, which acts as the catalyst for the esterification.

Procedure:

-

To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser (connected to a sodium hydroxide (B78521) trap), add 300 g of anhydrous methanol.

-

Add 14.7 g (0.10 mol) of DL-glutamic acid to the methanol.

-

Sequentially add 30.0 g (0.25 mol) of thionyl chloride to the suspension.

-

Heat the reaction mixture to 60-63 °C and maintain this temperature with stirring for 7 hours.[3]

-

After the reaction is complete, cool the mixture to 20-25 °C.

-

Purge the system with nitrogen gas for 30 minutes to remove residual hydrogen chloride gas.[3]

-

Recover the excess thionyl chloride and methanol by distillation under reduced pressure.

-

To the resulting residue, add 100 g of methyl tert-butyl ether and stir to form a slurry.

-

Collect the solid product by filtration and dry it to obtain this compound as a white solid.[3]

Protocol 2: Alternative Thionyl Chloride Method

This protocol involves the initial formation of the catalytic species at a lower temperature before the addition of the amino acid.

Procedure:

-

Add 50 mL of anhydrous methanol to a reaction flask and cool to 0 °C in an ice bath.

-

Slowly add 5.0 mL (68 mmol) of thionyl chloride dropwise to the cold methanol and stir the mixture for 30 minutes at 0 °C.

-

Add 5.0 g (34 mmol) of DL-glutamic acid to the reaction mixture.

-

Allow the reaction to proceed at 21 °C under a nitrogen atmosphere for 3 days.[3]

-

Concentrate the reaction mixture in vacuo to yield the product as a colorless solid. The crude product can be used without further purification for some applications.[3]

Quantitative Data

The following table summarizes quantitative data from syntheses of the analogous L-enantiomer, which are expected to be representative for the synthesis of the DL-form.

| Parameter | Protocol 1 | Protocol 2 | Reference |

| Starting Material | L-Glutamic Acid | L-Glutamic Acid | [3] |

| Yield | 98.1% | Quantitative | [3] |

| Purity | 99.5% (HPLC) | Not specified | [3] |

| Product Form | White Solid | Colorless Solid | [3] |

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound via Fischer esterification.

Applications in Research and Development

This compound serves as a versatile building block in various scientific domains:

-

Pharmaceutical Development: It is a crucial intermediate in the synthesis of a range of pharmaceuticals, particularly those targeting neurological pathways.[1]

-

Peptide Synthesis: This compound is utilized as a building block for the creation of peptides, which are essential in drug discovery and diagnostics.

-

Biochemical Research: It is employed in studies of metabolic pathways and enzyme activities, aiding in the understanding of cellular processes.[1]

The cell-permeant nature of this glutamic acid derivative also makes it valuable in studies of glutamate's role in cellular functions.

References

H-DL-Glu(Ome)-OMe.HCl: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Glu(Ome)-OMe.HCl, a dimethyl ester derivative of glutamic acid, is a versatile compound with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of its three primary biological activities: insulinotropic effects, neuroactivity as a glutamate (B1630785) antagonist, and cytotoxicity towards myeloid cells. Through a comprehensive review of key studies, this document outlines the experimental protocols used to elucidate these mechanisms, presents quantitative data in structured tables, and visualizes the associated signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, also known as Dimethyl DL-glutamate hydrochloride, is a cell-permeant derivative of the excitatory neurotransmitter glutamic acid. Its structural modifications, the esterification of both carboxyl groups with methyl groups, confer unique pharmacological properties that differentiate it from its parent molecule. These properties have made it a subject of interest in various research areas, leading to the discovery of its distinct mechanisms of action which will be detailed in this guide.

Insulinotropic Effects

This compound has been demonstrated to stimulate insulin (B600854) release and potentiate the effects of other insulinotropic agents. This section delves into the experimental evidence and proposed mechanisms for this activity.

Potentiation of Glucose- and GLP-1-Induced Insulin Secretion

Studies have shown that this compound enhances insulin secretion in the presence of glucose and potentiates the action of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone.[1]

Experimental Protocol:

-

Animal Model: Adult male Wistar rats or a type 2 diabetes animal model (e.g., rats treated with streptozotocin).[1]

-

Compound Administration: A primed, constant intravenous infusion of this compound (e.g., 1.0-2.0 µmol followed by 0.5-1.0 µmol/min, per gram of body weight).[1]

-

GLP-1 Challenge: Intravenous injection of GLP-1 (e.g., 5 pmol/g of body weight) during the infusion.[1]

-

Measurements: Plasma insulin and glucose concentrations are measured at various time points before and after the infusions and injections.

Quantitative Data Summary:

| Condition | Plasma Insulin Concentration (relative to baseline) | Plasma Glucose Concentration (relative to baseline) | Reference |

| This compound infusion | Increased | - | [1] |

| GLP-1 injection (control) | Increased | - | [1] |

| This compound infusion + GLP-1 injection | Synergistically increased and prolonged | - | [1] |

Signaling Pathway:

The insulinotropic action of this compound is attributed to its intracellular conversion to glutamate. This increase in intracellular glutamate enhances the metabolic signaling pathways leading to insulin exocytosis, likely by augmenting the ATP/ADP ratio and subsequent closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and calcium influx. It also appears to act downstream of glucose metabolism, potentially bypassing defects in glucose transport or glycolysis.

Caption: Proposed signaling pathway for the insulinotropic action of this compound.

Neuroactivity: Glutamate Antagonism

In the central nervous system, this compound exhibits antagonistic effects on glutamate receptors, particularly in the hippocampus.

Antagonism of Glutamate-Induced Neuronal Excitation

Early studies identified glutamic acid dimethyl ester as an antagonist of the excitatory effects of glutamate on hippocampal pyramidal cells.[1]

Experimental Protocol:

-

Preparation: In vivo recordings from the hippocampus of anesthetized rats.

-

Compound Application: Microiontophoretic application of L-glutamate and this compound directly onto hippocampal pyramidal cells.

-

Electrophysiological Recordings: Extracellular or intracellular recordings to measure neuronal firing rates and postsynaptic potentials.

-

Stimulation: Electrical stimulation of afferent pathways (e.g., commissural pathway) to evoke synaptic responses.

Quantitative Data Summary:

| Condition | Neuronal Firing Rate (in response to L-glutamate) | Field Response to Commissural Stimulation | Reference |

| L-glutamate application | Increased | - | [1] |

| This compound application | No significant change | - | [1] |

| Co-application of L-glutamate and this compound | Antagonized (reduced) | Reduced | [1] |

Logical Relationship Diagram:

This diagram illustrates the antagonistic relationship between this compound and glutamate at the neuronal level.

Caption: Antagonistic action of this compound at the glutamate receptor.

Cytotoxicity in Myeloid Cells

This compound has been shown to be toxic to certain immune cells, specifically mononuclear phagocytes and neutrophils.[2] This cytotoxicity follows a distinct metabolic pathway.

Lysosomal-Dependent Cytotoxicity

The toxicity of this compound in myeloid cells is dependent on its processing within lysosomes.[2]

Experimental Protocol:

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs), mononuclear phagocytes (Mφ), and myeloid tumor cell lines (e.g., U937, HL60, THP-1).[2]

-

Treatment: Incubation of cells with varying concentrations of this compound.

-

Inhibitors:

-

NH4Cl: To neutralize lysosomal pH.

-

Gly-Phe-CHN2: A specific inhibitor of the lysosomal thiol protease, dipeptidyl peptidase I (DPPI).

-

Serine esterase inhibitors.

-

-

Assays: Cell viability assays (e.g., trypan blue exclusion), assessment of natural killer (NK) cell function, and cytotoxic T lymphocyte (CTL) precursor frequency.

Quantitative Data Summary:

| Cell Type | Treatment | Effect on Cell Viability | Effect of NH4Cl | Effect of Gly-Phe-CHN2 | Reference |

| Mononuclear phagocytes | This compound | Toxic | Inhibited toxicity | Prevented toxicity | [2] |

| Neutrophils | This compound | Toxic | - | - | [2] |

Experimental Workflow:

The following diagram outlines the workflow to investigate the mechanism of this compound-induced cytotoxicity.

Caption: Experimental workflow for investigating myeloid cell cytotoxicity.

The proposed mechanism involves the uptake of the ester into lysosomes, where it is converted by dipeptidyl peptidase I (DPPI) into higher molecular weight, hydrophobic polymers. These polymers are thought to disrupt the lysosomal membrane, leading to cell death.

Conclusion

This compound is a compound with distinct and significant biological activities. Its ability to modulate insulin secretion, antagonize glutamate receptors, and induce cytotoxicity in specific immune cell populations highlights its potential as a research tool and a lead compound for drug development. The detailed experimental protocols and data presented in this guide provide a solid foundation for further investigation into the multifaceted mechanisms of action of this compound. Researchers and scientists are encouraged to utilize this information to design new experiments and explore the full therapeutic and scientific potential of this intriguing molecule.

References

Stability and Storage of H-DL-Glu(Ome)-OMe.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

H-DL-Glu(Ome)-OMe.HCl, also known as Dimethyl DL-glutamate hydrochloride, is a derivative of the amino acid glutamic acid used in various research and synthetic applications. Ensuring the stability and integrity of this compound is critical for reliable experimental outcomes and the quality of downstream products. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for stability assessment of this compound.

Recommended Storage Conditions

Proper storage is paramount to maintaining the purity and stability of this compound. The following table summarizes the recommended storage conditions for the solid compound and its solutions, based on information from various chemical suppliers.

| Form | Recommended Storage Temperature | Additional Recommendations | Expected Stability |

| Solid | 4°C[1] | Store in a tightly sealed container, protected from moisture.[2] | One supplier indicates a stability of ≥4 years at -20°C.[3] |

| 0-8°C[4] | |||

| Solutions | -20°C | Aliquot to avoid repeated freeze-thaw cycles.[2] Use within 1 month.[2][5] | Up to 6 months at -80°C.[2][5] |

| -80°C | Seal storage and protect from moisture.[2][5] |

Potential Degradation Pathways

The likely degradation of this compound would proceed through the stepwise hydrolysis of the ester functionalities, leading to the formation of H-DL-Glu(Ome)-OH (the mono-ester) and ultimately H-DL-Glu-OH (DL-glutamic acid).

Caption: Plausible hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. The following is a general protocol for developing a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

| Parameter | Recommendation | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for polar amino acid derivatives. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol). | The acidic pH helps to suppress the silanol (B1196071) interactions and improve peak shape. A gradient is often necessary to elute both the parent compound and its more polar degradants. |

| Detection | UV detection at a low wavelength (e.g., 200-210 nm) or pre-column derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (B127526) (OPA)). | The native compound has a weak chromophore. Derivatization can significantly enhance sensitivity and specificity. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 25-30°C | To ensure reproducible retention times. |

| Injection Volume | 10-20 µL | Standard injection volume. |

Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. These studies intentionally stress the compound to produce degradation products.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours). Ester hydrolysis is typically faster under basic conditions. |

| Oxidation | Treat the compound with a solution of 3% hydrogen peroxide at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

The workflow for conducting a comprehensive stability assessment is outlined below.

Caption: General workflow for stability assessment of this compound.

Conclusion

While specific, quantitative stability data for this compound is limited in publicly available literature, general guidelines from suppliers provide a solid foundation for its proper handling and storage. For critical applications in research and drug development, it is highly recommended to perform in-house stability studies using a validated stability-indicating analytical method, such as the HPLC protocol outlined in this guide. Understanding the potential for hydrolytic degradation is key to ensuring the integrity of the compound and the reliability of experimental results.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization [scirp.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

Spectral Analysis of H-DL-Glu(Ome)-OMe.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for H-DL-Glu(Ome)-OMe.HCl (Dimethyl DL-glutamate hydrochloride), a key intermediate in pharmaceutical synthesis and biochemical research. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₁₄ClNO₄ | --INVALID-LINK--[1] |

| Molecular Weight | 211.64 g/mol | --INVALID-LINK--[1] |

| CAS Number | 13515-99-6 | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | --INVALID-LINK--[2] |

Spectroscopic Data

The spectral data presented below is for the L-enantiomer, H-L-Glu(Ome)-OMe.HCl, which is spectroscopically identical to the DL-racemic mixture in non-chiral environments for NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Full NMR spectra for L-glutamic acid, dimethyl ester, hydrochloride are available on --INVALID-LINK--.[3][4]

¹H NMR (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 4.24 - 4.19 | m | 1H | α-CH | --INVALID-LINK--[5] |

| 3.85 | s | 3H | γ-COOCH₃ | --INVALID-LINK--[5] |

| 3.73 | s | 3H | α-COOCH₃ | --INVALID-LINK--[5] |

| 2.65 | td, J = 7.3, 2.2 Hz | 2H | γ-CH₂ | --INVALID-LINK--[5] |

| 2.37 - 2.13 | m | 2H | β-CH₂ | --INVALID-LINK--[5] |

¹³C NMR (101 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment | Reference |

| 174.8 | γ-C=O | --INVALID-LINK--[5] |

| 170.2 | α-C=O | --INVALID-LINK--[5] |

| 53.6 | α-CH | --INVALID-LINK--[5] |

| 52.4 | γ-OCH₃ | --INVALID-LINK--[5] |

| 52.0 | α-OCH₃ | --INVALID-LINK--[5] |

| 29.2 | γ-CH₂ | --INVALID-LINK--[5] |

| 24.7 | β-CH₂ | --INVALID-LINK--[5] |

Infrared (IR) Spectroscopy

An FTIR spectrum for L-glutamic acid, dimethyl ester, hydrochloride is available on --INVALID-LINK--.[6] Key expected absorptions are detailed in the experimental protocols.

Mass Spectrometry (MS)

A mass spectrum (GC-MS) for L-glutamic acid, dimethyl ester, hydrochloride is available on --INVALID-LINK--.[7]

| m/z | Interpretation |

| 176.1 | [M+H]⁺ of the free base (C₇H₁₃NO₄) |

| 211.1 | [M]⁺ of the hydrochloride salt (less common) |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer to the solvent.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum.

-

Acquire the ¹³C spectrum. A proton-decoupled pulse program is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Materials:

-

This compound

-

Potassium bromide (KBr) for solid-state pellet

-

Or Attenuated Total Reflectance (ATR) accessory

-

FTIR Spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Mix a small amount of this compound (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

-

Grind the mixture to a fine, uniform powder.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine hydrochloride), C=O (ester), and C-O stretches.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Solvent (e.g., methanol, acetonitrile/water)

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature).

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Analysis:

-

Identify the molecular ion peak, typically observed as the protonated molecule [M+H]⁺ of the free base.

-

Analyze any significant fragment ions to confirm the structure.

-

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for spectral data acquisition and analysis.

References

- 1. chemscene.com [chemscene.com]

- 2. caymanchem.com [caymanchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

The Biological Activity of Dimethyl DL-Glutamate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl DL-glutamate hydrochloride is a synthetic, cell-permeant derivative of the non-essential amino acid L-glutamate. This compound has garnered significant interest within the scientific community for its diverse biological activities, primarily centered on its role as an insulin (B600854) secretagogue and its modulatory effects on glutamatergic neurotransmission. By readily crossing the cell membrane, it serves as a pro-drug for intracellular glutamate (B1630785), thereby influencing a range of cellular processes. This technical guide provides a comprehensive overview of the biological activity of dimethyl DL-glutamate hydrochloride, detailing its mechanism of action, summarizing quantitative data from key studies, and providing in-depth experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, neuroscience, and drug development.

Introduction

L-glutamate is a pivotal molecule in mammalian physiology, functioning as the primary excitatory neurotransmitter in the central nervous system and playing a crucial role in cellular metabolism.[1] However, its charged nature at physiological pH limits its ability to passively diffuse across cell membranes. Dimethyl DL-glutamate hydrochloride, an esterified form of glutamate, overcomes this limitation, allowing for the effective delivery of glutamate into the intracellular environment.[2] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release L-glutamate.

This unique property has made dimethyl DL-glutamate hydrochloride a valuable tool for investigating the intracellular roles of glutamate in various cell types, most notably in pancreatic β-cells and neurons. In pancreatic β-cells, it has been shown to enhance glucose-stimulated insulin secretion (GSIS), suggesting its potential as a therapeutic agent for type 2 diabetes.[2][3] In the central nervous system, it exhibits complex effects, acting as an antagonist at certain glutamate receptors.[4] This dual activity underscores the compound's potential for dissecting the multifaceted roles of glutamate in health and disease.

Biological Activities and Mechanisms of Action

The biological effects of dimethyl DL-glutamate hydrochloride are primarily attributed to the intracellular increase of L-glutamate. The subsequent metabolic and signaling events differ depending on the cellular context.

Insulinotropic Effects in Pancreatic β-Cells

Dimethyl DL-glutamate hydrochloride has been demonstrated to be a potent insulin secretagogue, acting through a mechanism that enhances the β-cell's response to glucose and other stimuli.[2][5] The primary mechanism involves its intracellular conversion to L-glutamate, which then enters cellular metabolism.

The key steps in its insulinotropic action are:

-

Cellular Uptake and Hydrolysis: Being membrane-permeable, dimethyl DL-glutamate hydrochloride readily enters pancreatic β-cells, where it is hydrolyzed by intracellular esterases to yield L-glutamate and methanol.

-

Mitochondrial Metabolism: The newly formed L-glutamate is transported into the mitochondria. Through the action of glutamate dehydrogenase (GDH), it is oxidatively deaminated to α-ketoglutarate, a key intermediate in the Krebs cycle.[2][6] This process generates ATP.

-

Closure of KATP Channels: The increase in the intracellular ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[5]

-

Membrane Depolarization and Calcium Influx: The closure of KATP channels causes depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels (VGCCs), leading to an influx of extracellular calcium (Ca2+).

-

Insulin Exocytosis: The resulting rise in intracellular Ca2+ concentration is a primary trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin.

Neurological Effects in the Central Nervous System

In the central nervous system (CNS), dimethyl DL-glutamate hydrochloride acts as a glutamate analog, but its effects are more complex than a simple agonistic action. Studies have shown that it can act as an antagonist at glutamate receptors, particularly in the hippocampus.[4]

The proposed mechanism of action in neurons is as follows:

-

Blood-Brain Barrier Permeation and Neuronal Uptake: As a lipid-soluble ester, dimethyl DL-glutamate hydrochloride can cross the blood-brain barrier and enter neurons.

-

Receptor Interaction: Before significant intracellular hydrolysis, the esterified form of glutamate may directly interact with glutamate receptors on the neuronal surface. Evidence suggests that it antagonizes the excitatory effects of L-glutamate and L-aspartate.[4] This antagonism is likely competitive, where dimethyl DL-glutamate hydrochloride binds to the glutamate binding site on the receptor without activating it, thereby preventing the binding of the endogenous agonists.

-

Intracellular Conversion: Similar to its action in β-cells, any dimethyl DL-glutamate hydrochloride that enters the neuron will be hydrolyzed to L-glutamate, which can then participate in neuronal metabolism or be packaged into synaptic vesicles. However, its primary observed effect in the cited electrophysiological studies is antagonism.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activity of dimethyl DL-glutamate hydrochloride.

Table 1: In Vitro Insulinotropic Effects of Dimethyl DL-Glutamate Hydrochloride

| Cell Type | Species | Concentration of Dimethyl DL-Glutamate HCl | Experimental Conditions | Observed Effect | Reference |

| Isolated Pancreatic Islets | Rat | 3.0 - 10.0 mM | In the presence of 6.0 - 8.3 mM D-glucose | Enhanced insulin release | --INVALID-LINK-- |

| Isolated Pancreatic Islets | Rat | 3.0 - 10.0 mM | In the presence of 1.0 - 10.0 mM L-leucine | Enhanced insulin release | --INVALID-LINK-- |

| Isolated Pancreatic Islets | Rat | 3.0 - 10.0 mM | In the absence of D-glucose, with glibenclamide | Unmasked insulinotropic potential of glibenclamide | --INVALID-LINK-- |

| MIN6 β-cell line | Mouse | 5 mM | In the presence of stimulatory glucose concentrations | Augmented glucose-induced insulin release | --INVALID-LINK-- |

| GDH-deficient Pancreatic Islets | Mouse | Not specified | In the presence of stimulatory glucose | Restored glucose-stimulated insulin secretion | --INVALID-LINK-- |

Table 2: In Vivo Insulinotropic Effects of Dimethyl DL-Glutamate Hydrochloride

| Animal Model | Species | Administration Route | Dosage | Co-administration | Observed Effect | Reference |

| Streptozotocin-induced diabetic rats | Rat | Intravenous (primed constant infusion) | 1.0-2.0 µmol priming dose, followed by 0.5-1.0 µmol/min/g body wt | Glucagon-like peptide 1 (GLP-1) | Augmented plasma insulin and potentiated/prolonged GLP-1's insulinotropic action | --INVALID-LINK-- |

Table 3: Neurological Effects of Dimethyl DL-Glutamate Hydrochloride

| Brain Region | Species | Administration Method | Effect on Neuronal Activity | Observed Antagonism | Reference |

| Hippocampus (pyramidal cells) | Rat | Microiontophoretic application | Antagonized excitation | Blocked excitatory responses to glutamate and aspartate | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Insulin Secretion from Isolated Pancreatic Islets

-

Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas, followed by purification on a Ficoll gradient.

-

Islet Culture: Isolated islets are cultured overnight in a sterile, humidified incubator at 37°C and 5% CO2 in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Perifusion Assay:

-

Groups of 20-30 islets are placed in a perifusion chamber and perifused with a Krebs-Ringer bicarbonate buffer (KRBB) containing 3.3 mM glucose for a 60-minute equilibration period.

-

The perifusion medium is then switched to KRBB containing various concentrations of glucose, dimethyl DL-glutamate hydrochloride, and other test substances as required by the experimental design.

-

Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes).

-

The insulin concentration in the collected fractions is determined by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Electrophysiological Recording in MIN6 Cells

-

Cell Culture: MIN6 cells are cultured in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 95% air and 5% CO2.

-

Patch-Clamp Technique (Whole-Cell Configuration):

-

MIN6 cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with a standard extracellular solution.

-

Patch pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution.

-

A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to establish the whole-cell configuration.

-

Membrane potential and currents are recorded using a patch-clamp amplifier.

-

The effects of dimethyl DL-glutamate hydrochloride are assessed by adding it to the extracellular solution.

-

In Vivo Studies in a Diabetic Rat Model

-

Animal Model: Type 2 diabetes is induced in neonatal rats by a single intraperitoneal injection of streptozotocin.

-

Drug Administration:

-

Adult diabetic rats are anesthetized.

-

A primed constant intravenous infusion of dimethyl DL-glutamate hydrochloride is administered via a jugular vein catheter. The priming dose is followed by a constant infusion to maintain a steady-state plasma concentration.

-

For potentiation studies, GLP-1 is administered as an intravenous bolus during the dimethyl DL-glutamate hydrochloride infusion.

-

-

Blood Sampling and Analysis:

-

Blood samples are collected from a carotid artery catheter at various time points before, during, and after drug administration.

-

Plasma is separated by centrifugation.

-

Plasma insulin levels are measured by RIA or ELISA.

-

Blood glucose levels are monitored using a glucometer.

-

Conclusion

Dimethyl DL-glutamate hydrochloride is a valuable research tool with significant biological activities. Its ability to act as a cell-permeant precursor for intracellular glutamate has provided crucial insights into the metabolic and signaling pathways in pancreatic β-cells and neurons. The insulinotropic effects of this compound, driven by enhanced mitochondrial metabolism and subsequent KATP channel closure, highlight a potential therapeutic avenue for type 2 diabetes. Conversely, its antagonistic action at glutamate receptors in the CNS underscores the complexity of glutamatergic signaling and presents opportunities for investigating neurological disorders. The detailed experimental protocols and quantitative data summarized in this guide are intended to facilitate further research into the multifaceted biological roles of dimethyl DL-glutamate hydrochloride and to aid in the development of novel therapeutic strategies.

References

- 1. Insulinotropic action of glutamic acid dimethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delineation of glutamate pathways and secretory responses in pancreatic islets with β-cell-specific abrogation of the glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potentiation and prolongation of the insulinotropic action of glucagon-like peptide 1 by methyl pyruvate or dimethyl ester of L-glutamic acid in a type 2 diabetes animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamate antagonists in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insulinotropic action of glutamate is dependent on the inhibition of ATP-sensitive potassium channel activities in MIN 6 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delineation of glutamate pathways and secretory responses in pancreatic islets with β-cell–specific abrogation of the glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

H-DL-Glu(Ome)-OMe.HCl: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Synthesis, Properties, and Applications of DL-Glutamic Acid Dimethyl Ester Hydrochloride

H-DL-Glu(Ome)-OMe.HCl, chemically known as DL-Glutamic acid dimethyl ester hydrochloride, is a derivative of the non-essential amino acid, glutamic acid. This compound serves as a versatile building block and research tool in various scientific disciplines, particularly in peptide synthesis and studies related to cellular metabolism and neuroscience. Its esterified carboxyl groups and hydrochloride salt form offer enhanced solubility and stability, making it a convenient precursor for the synthesis of more complex molecules. This technical guide provides a thorough overview of its physicochemical properties, synthesis methods, analytical procedures, and key applications, with a focus on its role in biochemical research and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the hydrochloride salt enhances its stability and solubility in polar solvents.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₄ClNO₄ | [3][4] |

| Molecular Weight | 211.64 g/mol | [2][3] |

| CAS Number | 13515-99-6 | [5] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Solubility | Soluble in water, DMSO (10 mg/ml), DMF (15 mg/ml), and Ethanol (5 mg/ml). | [4] |

| Storage | Recommended storage at 2-8°C. | [2] |

| Purity | Typically ≥97% | [5] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the Fischer esterification of DL-glutamic acid. This involves reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is adapted from established methods for the synthesis of L-glutamic acid dimethyl ester hydrochloride.

Materials:

-

DL-Glutamic acid

-

Anhydrous methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Methyl tert-butyl ether (MTBE)

-

Nitrogen gas

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet/outlet

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Under a nitrogen atmosphere, equip a 500 mL four-necked round-bottom flask with a magnetic stirrer, thermometer, and a reflux condenser connected to a scrubbing system (e.g., a trap containing aqueous sodium hydroxide) to neutralize evolved HCl gas.

-

To the flask, add anhydrous methanol (300 g).

-

While stirring, slowly add DL-glutamic acid (14.7 g, 0.10 mol).

-

Cool the mixture in an ice bath and slowly add thionyl chloride (30.0 g, 0.25 mol) dropwise, maintaining the temperature below 20°C.

-

After the addition is complete, heat the reaction mixture to 60-63°C and maintain this temperature with stirring for approximately 7 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature (20-25°C).

-

Purge the system with nitrogen gas for 30 minutes to remove any residual hydrogen chloride gas.

-

Remove the excess methanol and thionyl chloride by distillation under reduced pressure using a rotary evaporator.

-

To the resulting residue, add methyl tert-butyl ether (100 g) to induce precipitation.

-

Stir the resulting slurry (pulping) to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold methyl tert-butyl ether.

-

Dry the product under vacuum to obtain this compound as a white solid.

Yield and Purity:

While specific yield and purity data for the DL-form are not extensively reported in comparative studies, a similar synthesis for the L-enantiomer has been reported to achieve a yield of 98.1% and a purity of 99.5% as determined by HPLC.

Analytical Methods

The purity and identity of this compound are typically assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for determining the purity of this compound. Due to the lack of a strong chromophore, derivatization or the use of a universal detector is often necessary.

Exemplary HPLC Parameters (for glutamic acid derivatives):

-

Column: A reverse-phase C18 column or a chiral column for enantiomeric separation.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidic modifier like formic acid or perchloric acid is often used.

-

Detection: UV detection at a low wavelength (e.g., 205 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.

-

Column Temperature: Typically maintained at room temperature (e.g., 25°C).

-

Flow Rate: A standard flow rate of 1.0 mL/min is common.

Applications in Research and Development

Peptide Synthesis

This compound is a valuable building block in solution-phase peptide synthesis. The methyl ester protection of the carboxylic acid groups prevents their participation in the peptide bond formation, while the free amine is available for coupling with an N-protected amino acid.

Experimental Protocol: Dipeptide Synthesis in Solution-Phase

This protocol outlines a general procedure for the coupling of an N-protected amino acid to this compound.

Materials:

-

This compound

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

-

Coupling additive (e.g., 1-Hydroxybenzotriazole - HOBt)

-

Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA or Triethylamine - TEA)

-

Anhydrous dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

Standard laboratory glassware

Procedure:

-

Neutralization of this compound:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA or TEA (1.1 equivalents) dropwise to the stirred solution.

-

Stir the mixture at 0°C for 15-30 minutes to generate the free amine in situ.

-

-

Activation of the N-protected amino acid:

-

In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

-

Cool this solution to 0°C.

-

Add DCC (1.1 equivalents) to the solution.

-

Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

Filter the DCU precipitate from the activated amino acid solution.

-

Add the filtrate containing the activated N-protected amino acid to the previously prepared solution of neutralized this compound.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter off any newly formed DCU.

-

Wash the filtrate with 1 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Note: The use of the racemic this compound will result in the formation of a mixture of diastereomeric dipeptides.

Biological Activity: Role in Insulin (B600854) Secretion

Dimethyl DL-glutamate is a cell-permeant derivative of glutamic acid that has been shown to enhance glucose-stimulated insulin secretion in pancreatic β-cells.[4] It acts as a precursor to intracellular glutamate (B1630785), which is a key signaling molecule in this process.

Mechanism of Action:

The insulinotropic action of dimethyl glutamate is linked to its metabolism within the pancreatic β-cell. Once inside the cell, it is hydrolyzed to L-glutamate. Increased intracellular glutamate levels are believed to amplify insulin secretion through a pathway that is downstream of mitochondrial ATP production. This involves the transport of glutamate into insulin secretory granules, which sensitizes the exocytotic machinery to calcium signals.

The diagram below illustrates the proposed signaling pathway for glutamate-amplified insulin secretion.

Caption: Signaling pathway of dimethyl glutamate-amplified insulin secretion.

Other Potential Applications

-

Neuroscience Research: As a derivative of glutamic acid, a primary excitatory neurotransmitter, this compound and its stereoisomers are used to study glutamate receptor function and glutamatergic neurotransmission.[4]

-

Drug Development: It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological pathways.[2]

Conclusion

This compound is a valuable and versatile chemical entity for researchers and drug development professionals. Its utility as a building block in peptide synthesis and as a tool to probe cellular metabolic pathways, such as insulin secretion, underscores its importance in chemical and biological research. While a significant body of literature exists for its L-enantiomer, further research to quantify the specific biological activities and optimize the synthetic and analytical protocols for the DL-racemic mixture would be beneficial for its broader application. This guide provides a solid foundation of the current knowledge on this compound, enabling researchers to effectively incorporate this compound into their experimental designs.

References

Technical Guide: Physicochemical Properties of H-DL-Glu(Ome)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Glu(Ome)-OMe.HCl, the hydrochloride salt of the dimethyl ester of DL-glutamic acid, is a derivative of the non-essential amino acid, glutamic acid. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. This compound serves as a valuable building block in peptide synthesis and as a research tool in various biochemical and pharmaceutical studies.[1][2] Its utility as a cell-permeant precursor to glutamate (B1630785) has made it instrumental in investigating glutamate's role in cellular processes, notably in enhancing glucose-stimulated insulin (B600854) secretion. A thorough understanding of its physicochemical properties is essential for its effective application in research and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a key biological signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and application of the compound in experimental settings.

| Property | Value | Reference |

| CAS Number | 13515-99-6 | [1] |